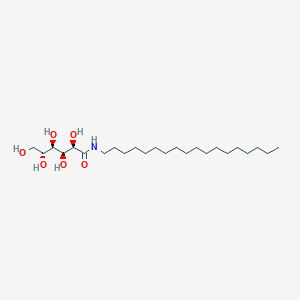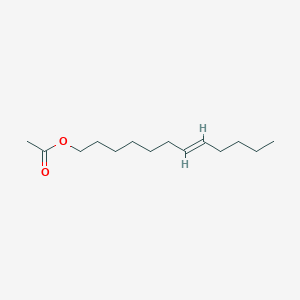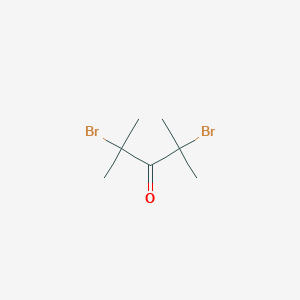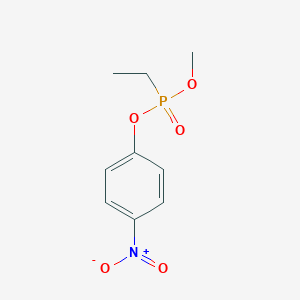
3-(2,4-Dinitrophenoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dinitrophenoxy)benzoic acid is a chemical compound that is widely used in scientific research. It is also known as DNBA, and its chemical formula is C13H8N2O6. This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DNBA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用机制
The mechanism of action of DNBA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cell growth and division. DNBA has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects
DNBA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. DNBA has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using DNBA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations is its insolubility in water, which can make it difficult to use in certain experiments. DNBA is also highly toxic and must be handled with care.
未来方向
There are many potential future directions for research involving DNBA. One area of interest is the development of new cancer therapies based on DNBA. Another area of interest is the investigation of the potential use of DNBA in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is potential for the development of new methods for the synthesis of DNBA and related compounds, which could lead to the discovery of new drugs with therapeutic potential.
合成方法
DNBA can be synthesized by the reaction of 2,4-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization using a suitable solvent. This method of synthesis is relatively simple and yields high-purity DNBA.
科学研究应用
DNBA has been used in various scientific studies to investigate its potential applications in different fields. One of the most important applications is in the field of cancer research. DNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
19219-51-3 |
|---|---|
分子式 |
C13H8N2O7 |
分子量 |
304.21 g/mol |
IUPAC 名称 |
3-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H,(H,16,17) |
InChI 键 |
CEDNTPHUESTPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
其他 CAS 编号 |
19219-51-3 |
同义词 |
3-(2,4-dinitrophenoxy)benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
